

physical and chemical properties of 3-Ethyl-2,4-dimethylpent-1-ene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Ethyl-2,4-dimethylpent-1-ene

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An In-depth Technical Guide on 3-Ethyl-2,4-dimethylpent-1-ene

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of the highly branched alkene, **3-Ethyl-2,4-dimethylpent-1-ene**. This document is intended for researchers, scientists, and professionals in the field of chemistry and drug development, offering detailed information on its characteristics and general experimental methodologies.

Core Physical and Chemical Properties

While experimental data for **3-Ethyl-2,4-dimethylpent-1-ene** is not readily available in public literature, a combination of computed data and experimental values for its saturated analog, 3-Ethyl-2,4-dimethylpentane, provides a reliable estimation of its properties.

Table 1: Physical and Chemical Properties

Property	Value	Data Type	Source
Molecular Formula	C ₉ H ₁₈	---	---
Molecular Weight	126.24 g/mol	Computed	--INVALID-LINK--[1][2]
IUPAC Name	3-Ethyl-2,4-dimethylpent-1-ene	---	--INVALID-LINK--[1]
CAS Number	144503-49-1	---	--INVALID-LINK--[1]
Boiling Point	~136.1 °C	Estimated (from alkane analog)	--INVALID-LINK--[3]
Melting Point	~-122.2 °C	Estimated (from alkane analog)	--INVALID-LINK--[3]
Density	~0.7365 g/cm ³ at 20°C	Estimated (from alkane analog)	--INVALID-LINK--[3]
Solubility	Insoluble in water; Soluble in nonpolar organic solvents	General Principle	--INVALID-LINK--[4], - --INVALID-LINK--[5]
XLogP3-AA	4.2	Computed	--INVALID-LINK--[1][2]

Chemical Reactivity and Stability

3-Ethyl-2,4-dimethylpent-1-ene is an unsaturated hydrocarbon, and its reactivity is primarily dictated by the presence of the carbon-carbon double bond.[6] As with other alkenes, it is susceptible to electrophilic addition reactions. The double bond acts as a nucleophile, reacting with electrophiles.

Key Reactions Include:

- **Hydrogenation:** In the presence of a metal catalyst (e.g., platinum, palladium, or nickel), it will undergo hydrogenation to yield its saturated analog, 3-ethyl-2,4-dimethylpentane.
- **Halogenation:** It will readily react with halogens such as bromine and chlorine in addition reactions to form dihaloalkanes.

- **Hydrohalogenation:** The addition of hydrogen halides (e.g., HBr, HCl) will proceed according to Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.
- **Hydration:** In the presence of an acid catalyst, water can be added across the double bond to form an alcohol.
- **Oxidation:** Alkenes can be oxidized by various reagents, such as permanganate or ozone, to yield different products depending on the reaction conditions.

The stability of this alkene is influenced by its highly branched structure, which can introduce steric hindrance around the double bond, potentially affecting reaction rates.^[7]

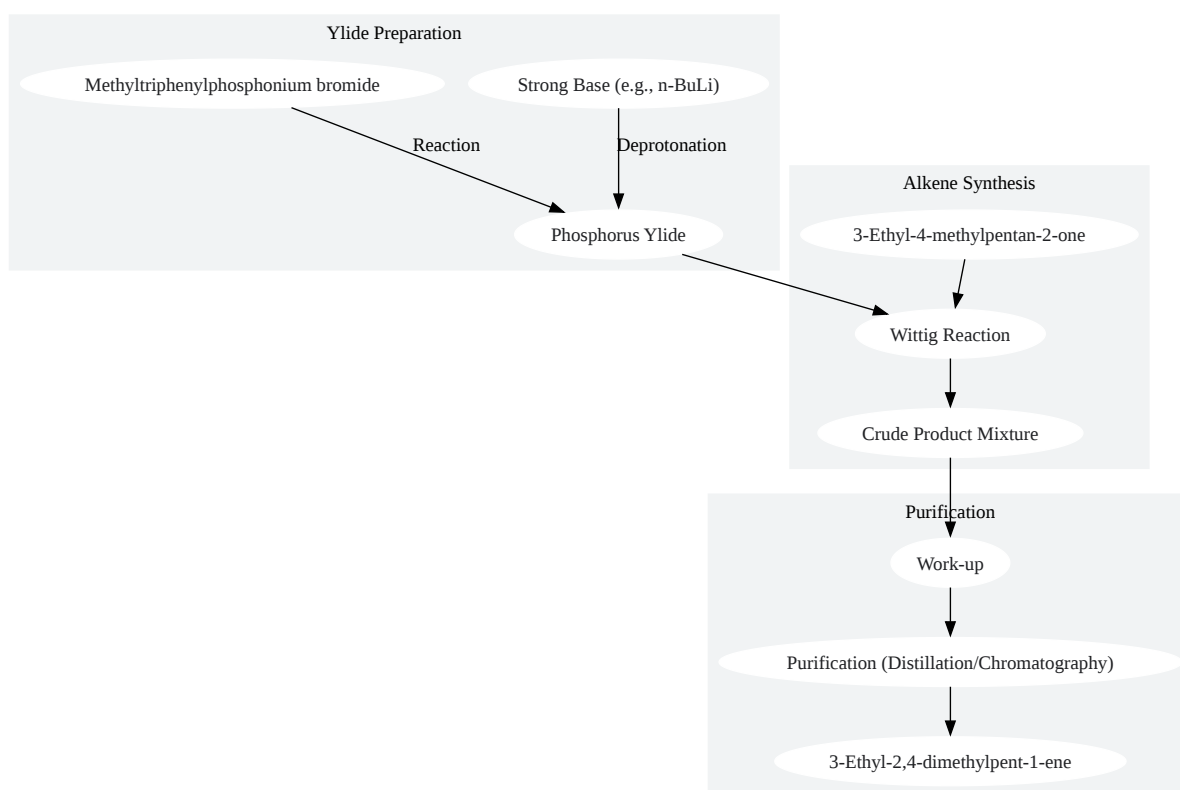
Experimental Protocols

Detailed experimental protocols for the specific synthesis of **3-Ethyl-2,4-dimethylpent-1-ene** are not readily found in the literature. However, general synthetic methods for highly branched, terminal alkenes can be applied.

General Synthetic Approach: Wittig Reaction

The Wittig reaction is a well-established method for the synthesis of alkenes. For a sterically hindered terminal alkene like **3-Ethyl-2,4-dimethylpent-1-ene**, a suitable approach would involve the reaction of a sterically hindered ketone with a phosphorus ylide.

- **Step 1: Preparation of the Phosphonium Ylide:** A primary alkyl halide is reacted with triphenylphosphine to form a phosphonium salt. This salt is then treated with a strong base (e.g., n-butyllithium) to generate the phosphorus ylide. For the synthesis of a terminal alkene, methyltriphenylphosphonium bromide is a common starting material.
- **Step 2: Reaction with a Ketone:** The ylide is then reacted with a ketone. In this case, 3-ethyl-4-methylpentan-2-one would be the appropriate ketone. The steric hindrance around the carbonyl group of the ketone is a critical factor for the success of the reaction.
- **Step 3: Work-up and Purification:** The reaction mixture is typically worked up to remove the triphenylphosphine oxide byproduct. Purification of the final alkene product is usually achieved through distillation or column chromatography.



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Caption: Key structural components of **3-Ethyl-2,4-dimethylpent-1-ene**.

Safety and Handling

As a flammable, volatile organic compound, **3-Ethyl-2,4-dimethylpent-1-ene** should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. [8] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for this compound or structurally similar alkenes.

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- To cite this document: BenchChem. [physical and chemical properties of 3-Ethyl-2,4-dimethylpent-1-ene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12542395#physical-and-chemical-properties-of-3-ethyl-2-4-dimethylpent-1-ene]

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